molecular formula C7H15NO B3052347 3-Aminoheptan-2-one CAS No. 40513-33-5

3-Aminoheptan-2-one

Cat. No. B3052347
CAS RN: 40513-33-5
M. Wt: 129.2 g/mol
InChI Key: WVUZKKYXJLYJEC-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structure, and basic physical properties such as state of matter, color, and odor .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Differentiation of Isomeric Heptylamines

  • Application : 3-Aminoheptan-2-one and its isomers have been studied for their differentiation using in-source collision-induced dissociation (CID) of [M + H]+ ions. This research is crucial for identifying specific isomers in complex mixtures, which has implications in fields like analytical chemistry and pharmacology (Zaremba, Frański, & Kasperkowiak, 2019).

Transition State Mimics in Drug Development

  • Application : Analogues of 3-Aminoheptan-2-one, like 1-amino-2-hydroxybicyclo[2.2.1]heptane-7-carboxylic acid, are synthesized to mimic the transition state for peptide bond hydrolysis, which has significant implications in the development of enzyme inhibitors for therapeutic purposes (Smith et al., 1995).

Investigation of Lipid Peroxidation Products

  • Application : Studies involving derivatives of 3-Aminoheptan-2-one, like 2-Hydroxyheptanal, focus on understanding the Maillard reaction-like modification of proteins during lipid peroxidation. This research is crucial for understanding cellular aging and diseases related to oxidative stress (Itakura et al., 2003).

Novel Amino Acid Synthesis in Marine Peptides

  • Application : Derivatives of 3-Aminoheptan-2-one, such as 4,7-diamino-2,3-dihydroxyheptanoic acid, are synthesized for their use in marine peptides like callipeltins, which have biological activity. This underscores its significance in bioorganic chemistry and drug discovery (Jeon et al., 2006).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

  • Application : 3-Aminoheptan-2-one and its analogues are used in synthesizing nucleoside analogues, which are pivotal in antiviral and anticancer drug development. This highlights its role in medicinal chemistry (Dominguez & Cullis, 1999).

Role in Aminoglycoside Antibiotics

  • Application : Research on compounds structurally related to 3-Aminoheptan-2-one, like 2-deoxystreptamine, is crucial for understanding the function and development of aminoglycoside antibiotics, key in treating bacterial infections (Busscher, Rutjes, & van Delft, 2005).

Development of Heterometallic Clusters

  • Application : 3-Aminoheptan-2-one derivatives are utilized in the synthesis of heterometallic clusters, contributing to advancements in materials science and coordination chemistry (Sopasis et al., 2012).

Structural and Stereochemical Synthesis

  • Application : The compound's derivatives are synthesized for structural and stereochemical studies, aiding in the identification of natural compounds and revision of molecular structures (Sepe et al., 2010).

Peptide Structure Formation in Aqueous Solution

  • Application : Derivatives of 3-Aminoheptan-2-one are used to study the formation of β-hairpin-like structures in peptides, contributing to the understanding of protein folding and structure in biochemistry (Nesloney & Kelly, 1996).

Titration Assays in Pharmaceutical Analysis

  • Application : The compound is used in titration assays to determine its content in pharmaceutical products, highlighting its relevance in analytical chemistry (Comer & Kennedy, 1956).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves the potential health risks, environmental hazards, and safety precautions associated with handling and disposing of the compound .

Future Directions

This involves potential applications, ongoing research, and open questions about the compound. This could include potential uses in industry or medicine, or areas of its chemistry that are not well understood .

properties

IUPAC Name

3-aminoheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-4-5-7(8)6(2)9/h7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZKKYXJLYJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328410
Record name 3-aminoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40513-33-5
Record name 3-aminoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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